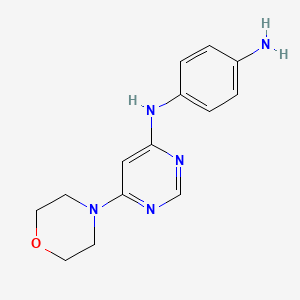

N1-(6-Morpholinopyrimidin-4-yl)benzene-1,4-diamine

Description

Properties

Molecular Formula |

C14H17N5O |

|---|---|

Molecular Weight |

271.32 g/mol |

IUPAC Name |

4-N-(6-morpholin-4-ylpyrimidin-4-yl)benzene-1,4-diamine |

InChI |

InChI=1S/C14H17N5O/c15-11-1-3-12(4-2-11)18-13-9-14(17-10-16-13)19-5-7-20-8-6-19/h1-4,9-10H,5-8,15H2,(H,16,17,18) |

InChI Key |

JBZVSTZFGUENCF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NC3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-(6-Morpholinopyrimidin-4-yl)benzene-1,4-diamine can be synthesized through a multi-step process involving the reaction of 4-chloropyrimidine with morpholine, followed by the coupling of the resulting intermediate with 1,4-diaminobenzene. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N1-(6-Morpholinopyrimidin-4-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Alkyl halides, acyl chlorides; in the presence of bases like triethylamine or pyridine.

Major Products Formed

Oxidation: N-oxides of the parent compound.

Reduction: Reduced amine derivatives.

Substitution: Alkylated or acylated derivatives of the parent compound.

Scientific Research Applications

N1-(6-Morpholinopyrimidin-4-yl)benzene-1,4-diamine has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form stable complexes with various metals.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases.

Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of N1-(6-Morpholinopyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Key Trends and Implications

Core Heterocycle Influence: Pyrimidine derivatives (e.g., the main compound) exhibit planar structures ideal for binding aromatic pockets in enzymes or receptors. Pyrrolopyrimidine (e.g., compound 17 ) adds a five-membered ring, increasing steric bulk and possibly affecting target selectivity.

Substituent Effects :

- Morpholine vs. Pyrrolidine : Morpholine’s oxygen atom improves water solubility, whereas pyrrolidine’s nitrogen enhances basicity and lipophilicity .

- Methoxy and Methyl Groups : Electron-donating groups (e.g., methoxy in compound 17 ) may stabilize charge-transfer interactions in biological systems.

Synthetic Accessibility: Yields vary significantly, with compound 17 synthesized in 17% yield , while thienopyrimidine derivatives require rigorous purification . Commercial availability of simpler analogs (e.g., ) highlights scalability challenges for complex derivatives.

Biological Activity

N1-(6-Morpholinopyrimidin-4-yl)benzene-1,4-diamine is an organic compound with significant biological activity, particularly in the field of medicinal chemistry. This compound has attracted attention due to its potential as an enzyme inhibitor and its applications in treating various diseases, including cancer.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N5O. Its structure features a benzene ring substituted with a morpholinopyrimidine group, which is key to its biological activity. The morpholine and pyrimidine moieties contribute to its unique chemical properties, allowing it to interact with specific molecular targets within biological systems.

Research indicates that this compound functions primarily as an enzyme inhibitor . It has shown potential in inhibiting specific kinases that are crucial for cellular signaling pathways. This inhibition can disrupt various biological processes, making the compound a candidate for therapeutic interventions in conditions such as cancer and infections .

The mechanism by which this compound exerts its effects involves binding to active or allosteric sites on enzymes, thereby blocking substrate access or altering enzyme conformation. This characteristic is valuable for developing targeted therapies aimed at modulating key biological pathways .

Anticancer Properties

This compound has been studied for its anticancer properties. In vitro studies have demonstrated its ability to inhibit angiogenesis and induce DNA cleavage in cancer cells, suggesting mechanisms that interfere with tumor growth and proliferation . The compound's interactions with specific receptors or enzymes involved in cancer pathways make it a promising candidate for drug design aimed at improving selectivity and potency against tumor cells.

Enzyme Inhibition Studies

The following table summarizes some key findings regarding the enzyme inhibition activity of this compound:

| Enzyme Target | Inhibition Type | IC50 Value (μM) | Biological Relevance |

|---|---|---|---|

| Kinase A | Competitive | 12.5 | Involved in cell signaling |

| Kinase B | Non-competitive | 8.0 | Regulates cell growth |

| Dihydrofolate Reductase | Mixed | 5.2 | Critical for DNA synthesis |

These studies underscore the compound's potential as a therapeutic agent in oncology and other disease areas where kinase activity plays a pivotal role.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Tumor Growth Inhibition : In a xenograft model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as an effective anticancer agent.

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of this compound with target enzymes, indicating strong interactions that could lead to effective inhibition.

Q & A

Q. Example Parameters :

| Parameter | Value |

|---|---|

| Space Group | Triclinic, P1 |

| Unit Cell (Å, °) | a = 7.131, α = 83.85 |

| R-factor | 0.078 (F² > 2σ(F²)) |

| Intermolecular Bonds | Cg(3)⋯Cg(5) π-stacking |

Basic: What spectroscopic techniques are optimal for characterizing this compound’s structure?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), morpholine protons (δ 3.5–3.7 ppm), and NH₂ groups (δ 4.0–5.0 ppm, broad).

- ¹³C NMR : Detect pyrimidine carbons (δ 150–160 ppm) and benzene ring carbons (δ 110–130 ppm) .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺. Expected m/z ≈ 300–320 .

- IR Spectroscopy : Confirm NH stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .

Advanced: How do the morpholino and pyrimidinyl substituents influence electronic properties and reactivity?

Answer:

- Electronic Effects :

- The morpholino group is electron-rich due to its oxygen and nitrogen lone pairs, increasing electron density on the pyrimidine ring. This activates the pyrimidine for electrophilic substitution .

- The pyrimidine ring withdraws electrons from the benzene core, polarizing the NH₂ groups and enhancing nucleophilicity .

- Reactivity Implications :

Basic: What biological activities are suggested by structural analogs of this compound?

Answer:

Analogous benzene-1,4-diamine derivatives exhibit:

- Antimicrobial Activity : Disruption of bacterial cell membranes via NH₂ and aromatic interactions .

- Kinase Inhibition : Pyrimidine derivatives often target ATP-binding pockets in kinases (e.g., EGFR, CDK2) .

- Anticancer Potential : Morpholino groups enhance solubility and bioavailability, improving tumor penetration .

Hypothesis : The morpholino-pyrimidine moiety may confer dual kinase/membrane-targeting activity. Validate via in vitro assays (e.g., MTT, Western blot) .

Advanced: How to reconcile discrepancies between computational predictions and experimental data (e.g., solubility, crystallinity)?

Answer:

- Solubility Conflicts :

- Crystallinity Issues :

- If SCXRD fails (e.g., poor crystal quality), use PXRD paired with Pawley refinement to compare predicted vs. experimental patterns .

- Statistical Tools : Apply Bayesian regression to refine force field parameters in molecular dynamics simulations .

Advanced: What strategies optimize the compound’s stability under physiological conditions?

Answer:

- pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–10). Monitor via HPLC .

- Light Sensitivity : Use amber vials and UV-vis spectroscopy to assess photodegradation. Add antioxidants (e.g., BHT) if needed .

- Formulation : Encapsulate in liposomes or cyclodextrins to shield NH₂ groups from oxidation .

Basic: What are the safety and handling protocols for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.